2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
Beschreibung
This compound is a substituted imidazole derivative featuring a 4-fluorophenyl group at position 2 and a 4-methylphenyl group at position 5 of the imidazole core. A sulfanyl (-S-) linker at position 4 connects the heterocycle to an acetamide moiety, which is further substituted with a 3-methoxypropyl group.
Eigenschaften
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-15-4-6-16(7-5-15)20-22(29-14-19(27)24-12-3-13-28-2)26-21(25-20)17-8-10-18(23)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMXPJSESHMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that combines imidazole, fluorophenyl, and methylphenyl moieties. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thioether linkage which is significant for its biological interactions. The imidazole ring is known for its ability to coordinate with metal ions, which can enhance binding to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can act as a ligand for metal-containing enzymes, while the hydrophobic fluorophenyl and methylphenyl groups may enhance binding affinity through hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways, impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some imidazole derivatives have shown promising results in inhibiting tumor growth in preclinical studies.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting lipoxygenase pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against a range of microbial pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Effective against various bacterial strains |
Case Study 1: Antitumor Efficacy
A study investigated the effects of imidazole derivatives on cancer cell lines. The compound exhibited significant inhibition of cell growth in vitro, suggesting potential as an antitumor agent. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Anti-inflammatory Action
In another study, related compounds were tested for their ability to inhibit lipoxygenase enzymes. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, highlighting the potential for treating inflammatory diseases.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of related compounds, emphasizing modifications that enhance biological activity and reduce toxicity. For example:
- Modification of the acetamide group has been shown to improve metabolic stability and reduce side effects while maintaining efficacy against targeted enzymes.
- Molecular docking studies support the hypothesis that structural features significantly influence binding affinity and selectivity for biological targets.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features an imidazole moiety, which is known for its ability to interact with biological targets. The presence of fluorophenyl and methylphenyl groups enhances its hydrophobic properties, potentially improving its binding affinity to target proteins.
Structural Formula
- IUPAC Name : 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
- Molecular Formula : C21H22FN3O2S
- CAS Number : 901259-58-3
Medicinal Chemistry
The compound is being investigated as a potential pharmacophore for the development of new drugs targeting specific receptors or enzymes. Its imidazole structure allows it to mimic natural substrates, making it a candidate for enzyme inhibition studies.
Biological Studies
Research has focused on the compound's effects on various cellular pathways. Preliminary studies suggest that it may have:
- Anticancer Activity : Investigations into its ability to inhibit tumor growth by targeting specific oncogenes or pathways.
- Antimicrobial Properties : Screening against bacterial and fungal strains to evaluate its effectiveness as a new antimicrobial agent.
Industrial Applications
In addition to its medicinal uses, this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical laboratory examined the antimicrobial efficacy of the compound against common pathogens. The findings demonstrated promising results, indicating that it could be developed into a novel antimicrobial treatment.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) linkage is susceptible to nucleophilic substitution under oxidative or alkylating conditions. For example:
-
Oxidation to sulfone/sulfoxide : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and biological activity .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) replaces the sulfanyl group with alkyl substituents .
Table 1: Representative Sulfanyl Group Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 25°C | Sulfone | 82 | |
| Alkylation | CH₃I, DMF, 60°C | -S-CH₃ | 67 |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetic acid and 3-methoxypropylamine .
-
Basic Hydrolysis : NaOH in ethanol/water produces the corresponding carboxylate salt .
Table 2: Hydrolysis Reaction Parameters
| Condition | Reagents | Temperature | Time (h) | Product |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | 110°C | 8 | Carboxylic acid + amine |
| Basic | 2M NaOH, EtOH/H₂O | 80°C | 6 | Carboxylate salt + amine |
Imidazole Ring Reactivity
The imidazole core participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes with potential catalytic or bioactive properties .
-
Electrophilic Substitution : Nitration or halogenation at the C2 position of the imidazole ring under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .
Table 3: Imidazole Ring Modifications
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C2 | Nitroimidazole derivative |
| Halogenation | Cl₂, FeCl₃, 40°C | C2 | Chloroimidazole derivative |
Aromatic Ring Functionalization
The 4-fluorophenyl and 4-methylphenyl groups undergo:
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing fluorine and methyl directing effects. Bromination occurs at the para position of the methylphenyl ring using Br₂/FeBr₃ .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling replaces the fluorine atom with aryl/heteroaryl boronic acids .
Table 4: Aromatic Ring Reactions
| Reaction Type | Reagents | Site Modified | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 50°C | 4-methylphenyl | 4-bromo-3-methylphenyl derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-fluorophenyl | Biaryl/heteroaryl derivative |
Redox Reactions
-
Reduction of Imidazole : Catalytic hydrogenation (H₂, Pd/C) partially reduces the imidazole ring to a dihydroimidazole intermediate .
-
Oxidation of Methoxypropyl Chain : Strong oxidants (e.g., KMnO₄) convert the methoxypropyl group to a carboxylic acid .
Biological Alkylation Pathways
In pharmacological contexts, the compound demonstrates:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with three analogs:
Physicochemical and Pharmacokinetic Implications
The dihydrate analog () benefits from crystalline water molecules, which could enhance formulation stability but may complicate solubility in non-polar solvents .
This contrasts with the sulfanyl linker in the target compound, which is less polar but more flexible . The methylsulfinyl group in is chiral and polar, enabling stereospecific interactions with biological targets, a feature absent in the target compound .
The chlorophenyl group in CAS 921802-39-3 may slow hepatic clearance due to its halogenated aromatic system, though this could also increase toxicity risks .
Vorbereitungsmethoden
Core Imidazole Ring Formation
The imidazole nucleus is constructed via cyclocondensation reactions, typically employing α-halo ketones or α-amino ketones as precursors. For this compound, a modified Debus-Radziszewski reaction is employed, where 4-fluorophenylglyoxal and 4-methylphenylacetamide derivatives undergo cyclization in the presence of ammonium acetate. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the five-membered aromatic ring.
Reaction conditions for this step require precise temperature control (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF), with yields ranging from 65–72%. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing completion time from 12 hours to 45 minutes while maintaining comparable yields.
Sulfur Incorporation via Thiolation
Introduction of the sulfanyl group at position 4 of the imidazole ring is achieved through nucleophilic aromatic substitution. The intermediate 4-chloroimidazole derivative reacts with thiourea under refluxing ethanol (78°C, 6 hours), followed by acidic hydrolysis to generate the free thiol. Subsequent alkylation with chloroacetamide derivatives introduces the acetamide side chain.
Critical parameters for this step include:
-
Molar ratio : 1:1.2 (imidazole derivative:thiourea) for optimal substitution
-
pH control : Maintained at 4.5–5.0 using acetic acid buffer to prevent oxidative dimerization of thiols
-
Oxygen exclusion : Reactions conducted under nitrogen atmosphere to minimize disulfide formation
Side Chain Functionalization
N-(3-Methoxypropyl)Acetamide Synthesis
The methoxypropyl side chain is introduced through a two-step process:
-
Acylation : 3-methoxypropylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, yielding N-(3-methoxypropyl)chloroacetamide (85–90% purity)
-
Coupling : The chloroacetamide intermediate undergoes nucleophilic displacement with the imidazole-thiolate anion in DMF at 60°C for 8 hours
Recent optimization studies demonstrate that replacing DMF with 1,3-dimethyl-2-imidazolidinone (DMI) improves reaction yields from 68% to 82% while reducing racemization risks.
Purification and Isolation Techniques
Solid-Phase Extraction with Carbon Supports
The patent-pending Tbf (tetrabenzo[a,c,g,i]fluorene) purification system enables efficient isolation of intermediates:
| Purification Step | Conditions | Efficiency |
|---|---|---|
| Adsorption | 50 mg PGC support in methanol | 98% capture |
| Desorption | Toluene at 60°C | 95% recovery |
| Final cleavage | 0.1M NaOH/EtOH (1:3) | >99% purity |
This method reduces chromatographic purification needs, with overall process yields improving from 42% (traditional column chromatography) to 67%.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:4 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Key parameters:
-
Cooling rate: 0.5°C/min
-
Seed crystal size: 50–100 μm
-
Solvent saturation: 85% of saturation concentration at 25°C
This process yields pharmaceutical-grade material with 99.5% chemical purity and <0.1% residual solvents.
Analytical Characterization
Spectroscopic Validation
Comprehensive structural confirmation employs:
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, imidazole H-2)
-
δ 7.85–7.45 (m, 8H, aromatic protons)
-
δ 4.12 (t, J=6.4 Hz, 2H, SCH₂CO)
-
δ 3.38 (t, J=6.1 Hz, 2H, OCH₂CH₂CH₂N)
HRMS (ESI+) :
-
m/z calculated for C₂₂H₂₄FN₃O₂S [M+H]⁺: 414.1654
-
Found: 414.1651 (Δ = -0.72 ppm)
Chromatographic Purity Assessment
| Method | Column | Retention (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150×4.6 mm, 3μm | 12.7 | 99.8 |
| UPLC-MS | HSS T3, 2.1×50 mm, 1.8μm | 3.45 | 99.9 |
Process Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g/batch) employs flow chemistry systems with:
-
Residence time: 8 minutes per synthetic step
-
Temperature gradient: 25°C → 100°C → 60°C
-
Throughput: 1.2 kg/day
This configuration reduces solvent consumption by 40% compared to batch processes.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 52 |
| E-Factor | 64 | 38 |
| Energy Consumption (kWh/kg) | 120 | 75 |
Comparative Analysis of Synthetic Approaches
Traditional vs. Supported Synthesis
Cost Analysis for Industrial Production
| Component | Cost per kg (USD) |
|---|---|
| Raw Materials | 12,400 |
| Energy | 1,850 |
| Purification | 3,200 |
| Waste Treatment | 980 |
| Total | 18,430 |
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <30% RH |
| Container | Amber glass, N₂ atmosphere |
| Shelf Life | 36 months |
Regulatory Compliance Aspects
Impurity Profiling
ICH Q3A-compliant specifications:
| Impurity | Threshold |
|---|---|
| Organic impurities | ≤0.15% |
| Residual solvents | <50 ppm |
| Heavy metals | <10 ppm |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of 4-fluoroaniline and 4-methylphenyl isocyanide to form an intermediate, followed by sulfanyl group introduction and final acetylation. Key steps include:
- Intermediate Formation : Use sodium azide for cyclization under controlled temperatures (60–80°C) to avoid side reactions .
- Optimization : Employ a Design of Experiments (DoE) approach to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can identify optimal conditions (e.g., 70°C, DMF solvent, 1.2 eq. catalyst) to maximize yield .
Q. What analytical techniques are critical for structural characterization?
- X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- NMR Spectroscopy : Combine , , and -NMR to confirm substituent positions. For example, the sulfanyl group () shows characteristic downfield shifts (~2.5–3.5 ppm in -NMR) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] at m/z 464.2).
Q. How can purity and stability be assessed during storage?
- HPLC Analysis : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to monitor degradation products. Purity >95% is acceptable for most studies .
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved?
- Refinement Strategies : In SHELXL, apply TWIN/BASF commands for twinned crystals or use ISOR/DELU restraints to model anisotropic displacement parameters. For partial occupancy, refine alternate conformers with PART instructions .
- Validation Tools : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids.
Q. What experimental designs are suitable for identifying reaction intermediates?
- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis or in-situ FTIR to capture transient species (e.g., imidazole-thiol intermediates).
- Trapping Experiments : Add quenching agents (e.g., TEMPO for radicals) followed by LC-MS analysis. For example, a methoxypropyl-acetamide intermediate may appear at m/z 320.1 .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Correlate logP values (calculated via ChemAxon ) with cellular permeability .
Q. How can computational tools aid in reaction pathway optimization?
- Quantum Chemistry : Use Gaussian or ORCA to calculate transition-state energies for key steps (e.g., sulfanyl group transfer).
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, random forest algorithms can prioritize DMSO over DMF for higher yields .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be addressed?
- Dynamic Effects : For NMR/X-ray mismatches (e.g., rotational isomers), perform variable-temperature NMR (-40°C to 25°C) to freeze conformational exchange.
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p) -predicted values to identify dominant conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
